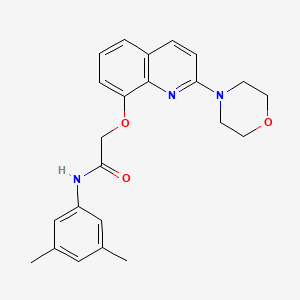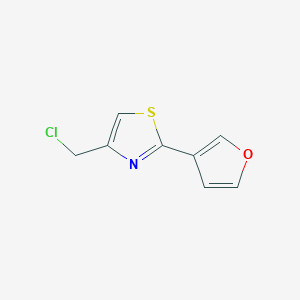
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinoline moiety, a morpholine ring, and a phenyl group with two methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline and morpholine intermediates. One common synthetic route includes:
Preparation of 2-morpholinoquinoline: This can be achieved through the reaction of 2-chloroquinoline with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Formation of the acetamide linkage: The 2-morpholinoquinoline is then reacted with 3,5-dimethylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety can intercalate with DNA, while the morpholine ring may enhance its binding affinity to protein targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)-2-((2-piperidinoquinolin-8-yl)oxy)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(3,5-dimethylphenyl)-2-((2-pyrrolidinoquinolin-8-yl)oxy)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-12-17(2)14-19(13-16)24-22(27)15-29-20-5-3-4-18-6-7-21(25-23(18)20)26-8-10-28-11-9-26/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHHDOHUOGNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2668266.png)

![2-(4-(BENZO[3,4-D]1,3-DIOXOLAN-5-YLMETHYL)PIPERAZINYL)-N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHANAMIDE](/img/structure/B2668269.png)
![4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2668271.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)
![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)




![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)

